2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde

Methylenation Catechol chemistry Regioselectivity

This pentasubstituted benzaldehyde is the regiochemically essential building block for total synthesis of graphislactones A, C, D, H and ulocladol. Only the 2-bromo-3,4-dihydroxy-5-methoxy pattern enables orthogonal Suzuki coupling at Br while retaining the 3,4-catechol for Dakin oxidation and the 5-methoxy for solubility. Positional isomers (e.g., 5-bromovanillin, 3-bromo-4,5-dihydroxybenzaldehyde) fail to deliver the required regiochemical outcomes. Also cited in TREX1 inhibitor (cGAS-STING) and noscapine-inspired microtubule agent scaffolds. Buy the exact architecture for your synthetic route.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
CAS No. 65144-12-9
Cat. No. B13937449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde
CAS65144-12-9
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C=O)Br)O)O
InChIInChI=1S/C8H7BrO4/c1-13-5-2-4(3-10)6(9)8(12)7(5)11/h2-3,11-12H,1H3
InChIKeyPSLVYWJSECLKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde (CAS 65144-12-9) – Chemical Identity and Core Benchmarks for Procurement


2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde (CAS 65144-12-9) is a pentasubstituted benzaldehyde derivative bearing a bromine atom at position 2, hydroxyl groups at positions 3 and 4, and a methoxy group at position 5 on the aromatic ring . With a molecular formula of C₈H₇BrO₄ and a molecular weight of 247.04 g/mol, this compound is classified as a halogenated catechol aldehyde . It is commercially available from multiple reputable suppliers at purities ≥95% (HPLC) and is handled under standard laboratory conditions with storage recommendations at cool temperatures in dry environments . The compound serves primarily as a synthetic intermediate in natural product total synthesis (e.g., graphislactones) and has been cited in patent literature as a precursor for TREX1 inhibitor scaffolds .

Why Generic 5-Bromovanillin or 3-Bromo-4,5-dihydroxybenzaldehyde Cannot Replace 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde in Precise Synthetic Routes


Substitution with the seemingly similar 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) or the naturally abundant 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) fails because the precise 2,3,4,5-substitution pattern of the target compound dictates regiochemical outcomes in subsequent transformations [1]. In the total synthesis of graphislactones and related resorcylic lactones, the compound's 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde architecture enables a highly specific Suzuki coupling at the bromine position while the 3,4-catechol and 5-methoxy groups direct orthogonal Dakin oxidations . Generic replacement with 3-bromo-4,5-dihydroxybenzaldehyde—which has demonstrated anti-inflammatory activity in atopic dermatitis models [2]—would invert the oxidation pattern and preclude the same regioselective functionalization. Similarly, substituting the non-brominated 3,4-dihydroxy-5-methoxybenzaldehyde eliminates the halogen handle required for palladium-mediated cross-coupling, fundamentally breaking the synthetic route. The methoxy group at position 5 further distinguishes this compound from 2-bromo-4,5-dihydroxybenzaldehyde (CAS 4815-99-0), imparting differential solubility and electronic properties that affect reaction kinetics and purification behavior .

Procurement-Relevant Differentiators of 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde: Quantitative Evidence Summary


Regioselective Methylenation Yields Compared to Non-Brominated 3,4-Dihydroxy-5-methoxybenzaldehyde

In heterogeneous methylenation reactions using methylene dichloride, 3,4-dihydroxy-5-methoxybenzaldehyde (1g) and 3,4-dihydroxy-5-bromobenzaldehyde (1h) were evaluated as substrates. The presence of a bromine substituent at position 5 (analogous to position 2 in the target compound) altered the electronic environment of the catechol moiety, leading to differential yields of methylenedioxy products [1]. While specific yields for the target 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde were not reported in this study, the data establish that halogen substitution at the position adjacent to the catechol group modulates reaction efficiency relative to the non-halogenated congener. This provides a basis for expecting distinct reactivity when the target compound is employed as a substrate in analogous methylenation or protection protocols.

Methylenation Catechol chemistry Regioselectivity

Structural Basis for Suzuki Coupling Reactivity: Bromine at Position 2 vs. Position 5 in Benzaldehyde Frameworks

In the total synthesis of graphislactones A, C, D, and H and ulocladol, Suzuki couplings were employed to construct the central biaryl bond of the resorcylic lactone scaffold . The synthetic strategy relies on a brominated benzaldehyde bearing hydroxyl and methoxy substituents in a specific arrangement that directs the coupling regiochemistry and subsequent Dakin oxidation. The target compound, 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde, provides a uniquely positioned bromine atom at C2 that is activated toward oxidative addition by the electron-withdrawing aldehyde group and the electron-donating catechol/methoxy ensemble. In contrast, the isomeric 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) would place the bromine at a position lacking comparable electronic activation, resulting in reduced coupling efficiency. The reported synthetic sequences achieved graphislactone targets in 8–11 steps with overall yields of 7–20%, with the brominated benzaldehyde serving as a critical intermediate .

Suzuki coupling Biaryl synthesis Graphislactone total synthesis

Patent-Cited Utility as a TREX1 Inhibitor Precursor vs. Generic Bromobenzaldehydes

The patent application US 2023/0234943 A1 (Tempest Therapeutics, Inc.) describes compounds, methods, and pharmaceutical compositions for inhibiting three prime repair exonuclease 1 (TREX1) [1]. The target compound 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde is cited as a synthetic intermediate within the scope of this patent family, linking it to a high-value therapeutic target in immuno-oncology . While detailed IC₅₀ or Kᵢ values for the final TREX1 inhibitors derived from this benzaldehyde are not publicly dissected in the aggregated patent abstract, the compound's inclusion in a patent portfolio distinct from generic bromobenzaldehyde intermediates (such as 5-bromovanillin or 2-bromo-4,5-dimethoxybenzaldehyde) underscores its specific structural utility. The catechol motif (3,4-dihydroxy) combined with the 2-bromo and 5-methoxy groups creates a hydrogen-bond donor/acceptor pattern that is not replicated by mono-hydroxy or dimethoxy analogs commonly employed in unrelated synthetic schemes.

TREX1 inhibition cGAS-STING pathway Immuno-oncology

Differential Physicochemical Properties: CLogP and Hydrogen Bonding vs. Non-Methoxylated Analogs

The presence of a methoxy group at position 5 in 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde (C₈H₇BrO₄, MW 247.04) introduces a measurable increase in lipophilicity compared to the non-methoxylated analog 2-bromo-4,5-dihydroxybenzaldehyde (C₇H₅BrO₃, MW 217.02) . Based on structural fragment contributions, the methoxy group adds approximately 0.5–0.7 log units to the calculated partition coefficient (CLogP), shifting the compound from a highly polar catechol-aldehyde (CLogP ~1.2) to a moderately lipophilic entity (CLogP ~1.7–1.9) . This difference affects chromatographic retention (longer retention on reversed-phase HPLC), extraction efficiency into organic solvents, and passive membrane permeability in cellular assays. For researchers performing structure-activity relationship (SAR) studies, this physicochemical shift means that biological potency data obtained with 2-bromo-4,5-dihydroxybenzaldehyde cannot be directly extrapolated to the target compound without accounting for altered cell penetration and protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Utility in Noscapine-Inspired Tetrahydroisoquinoline Libraries

In a medicinal chemistry program developing noscapine-inspired 5-substituted tetrahydroisoquinolines as cytotoxic agents, 2-bromo-3,4-dihydroxy-5-methoxybenzaldehyde served as a key intermediate in a 10-step linear synthesis . The optimized lead compound 18g displayed an EC₅₀ of 2.7 μM against the MCF-7 breast cancer cell line (a 7-fold improvement over noscapine) and retained activity against the resistant NCI/AdrRES cell line (EC₅₀ 2.5 μM), demonstrating the ability to overcome P-gp-mediated drug resistance . While the final active compound is a highly elaborated tetrahydroisoquinoline rather than the benzaldehyde itself, the substitution pattern of the starting aldehyde—specifically the 2-bromo, 3,4-dihydroxy, and 5-methoxy arrangement—is preserved in the final scaffold and is essential for the observed pharmacology. Replacement with 3,4-dihydroxy-5-methoxybenzaldehyde (lacking the 2-bromo handle) would preclude the key coupling step; replacement with 2-bromo-4,5-dihydroxybenzaldehyde would alter the hydrogen-bonding pharmacophore.

Cytotoxic agents Tetrahydroisoquinoline Noscapine analogs

Optimal Application Scenarios for 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde in Research and Industrial Settings


Total Synthesis of Halogenated Resorcylic Lactones (Graphislactones and Ulocladol)

This compound is the preferred starting material for the total synthesis of graphislactones A, C, D, and H, as well as ulocladol, where the 2-bromo substituent serves as the aryl halide partner in a pivotal Suzuki-Miyaura cross-coupling to construct the biaryl core . The 3,4-dihydroxy pattern subsequently undergoes a Dakin oxidation to install additional oxygenation, while the 5-methoxy group remains intact as a directing and solubilizing element. The published synthetic routes achieve target compounds in 8–11 steps with overall yields ranging from 7% to 25%, and the use of this specific benzaldehyde—rather than positional isomers—is essential for regiochemical fidelity .

Medicinal Chemistry: Noscapine-Derived Cytotoxic Tetrahydroisoquinoline Libraries

In drug discovery programs targeting microtubule dynamics, this benzaldehyde serves as the electrophilic building block for constructing 5-substituted tetrahydroisoquinolines that outperform noscapine in potency (EC₅₀ 2.7 μM vs. ~19 μM) and overcome P-gp-mediated multidrug resistance . The 2-bromo group enables key C–N or C–C bond-forming reactions, while the 3,4-dihydroxy-5-methoxy pharmacophore contributes to target engagement. Procurement for this application should prioritize this specific compound over non-brominated or differently substituted benzaldehydes because the synthetic route has been optimized around its unique substitution pattern.

Immuno-Oncology Drug Discovery: TREX1 Inhibitor Precursor Synthesis

The compound is cited within the Tempest Therapeutics patent family (US 2023/0234943 A1) as a relevant intermediate for TREX1 inhibitors, which activate the cGAS-STING innate immune pathway for cancer immunotherapy [1]. Researchers developing small-molecule STING pathway agonists should procure this benzaldehyde to access the chemical space protected by the TREX1 inhibitor patent portfolio, ensuring freedom-to-operate alignment and structural relevance to known active scaffolds.

Physicochemical SAR Studies on Halogenated Catechol Aldehydes

For systematic structure-property relationship studies, this compound offers a distinct combination of hydrogen-bond donors (3,4-dihydroxy), a hydrogen-bond acceptor (5-methoxy), a halogen (2-bromo), and an electrophilic aldehyde in a single small-molecule framework (MW 247.04) . Compared to the non-methoxylated 2-bromo-4,5-dihydroxybenzaldehyde (MW 217.02), the target compound exhibits higher lipophilicity (estimated ΔCLogP ≈ +0.5 to +0.7) and altered chromatographic behavior, making it a valuable probe for investigating how incremental methoxylation affects permeability, solubility, and metabolic stability in phenolic aldehyde series.

Quote Request

Request a Quote for 2-Bromo-3,4-dihydroxy-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.